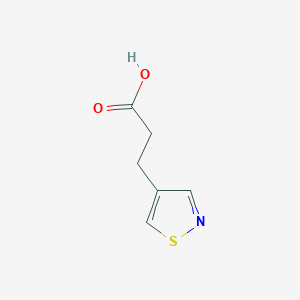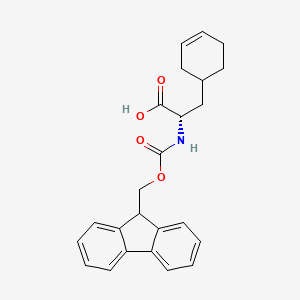![molecular formula C9H13N3O B13347789 (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13347789.png)
(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is a heterocyclic compound that contains both imidazole and pyrazole rings These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol typically involves the formation of the imidazo[1,2-b]pyrazole core followed by functionalization. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-isopropyl-1H-pyrazole-3-carbaldehyde with formamide under acidic conditions can yield the imidazo[1,2-b]pyrazole core .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions that can be carried out under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazole and pyrazole rings can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH₄ (Lithium aluminium hydride).
Major Products
Oxidation: Formation of (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)aldehyde.
Reduction: Formation of reduced imidazo[1,2-b]pyrazole derivatives.
Substitution: Various substituted imidazo[1,2-b]pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The imidazole and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The hydroxyl group can also form hydrogen bonds, enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole derivatives: Such as metronidazole and clotrimazole.
Pyrazole derivatives: Such as celecoxib and rimonabant.
Uniqueness
(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is unique due to the combination of imidazole and pyrazole rings in a single molecule, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H13N3O |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
(1-propan-2-ylimidazo[1,2-b]pyrazol-6-yl)methanol |
InChI |
InChI=1S/C9H13N3O/c1-7(2)11-3-4-12-9(11)5-8(6-13)10-12/h3-5,7,13H,6H2,1-2H3 |
InChI-Schlüssel |
BBSIYVFKALDNDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=CN2C1=CC(=N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


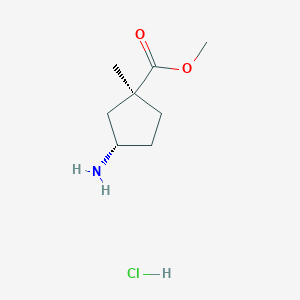
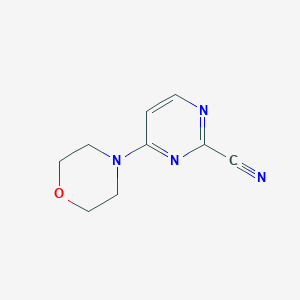
![(2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine](/img/structure/B13347725.png)
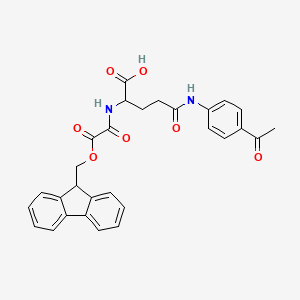
![2-Ethynylspiro[3.3]heptane](/img/structure/B13347736.png)

